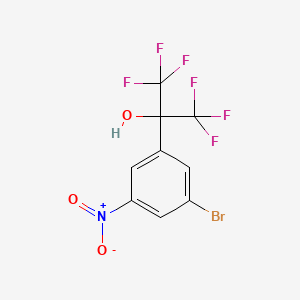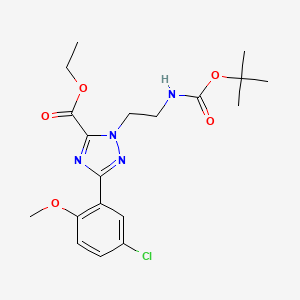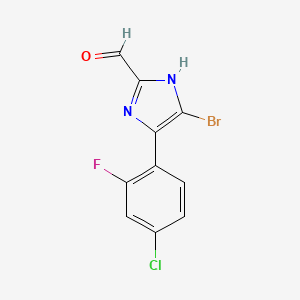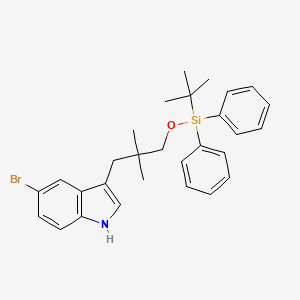
5-bromo-3-(3-((tert-butyldiphenylsilyl)oxy)-2,2-dimethylpropyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-3-(3-((tert-butyldiphenylsilyl)oxy)-2,2-dimethylpropyl)-1H-indole is a complex organic compound that features a brominated indole core with a tert-butyldiphenylsilyl-protected hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-(3-((tert-butyldiphenylsilyl)oxy)-2,2-dimethylpropyl)-1H-indole typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and silylating agents like tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole .
Industrial Production Methods
the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like chromatography, can be applied to scale up the synthesis of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
5-bromo-3-(3-((tert-butyldiphenylsilyl)oxy)-2,2-dimethylpropyl)-1H-indole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the indole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the indole core.
Deprotection Reactions: The tert-butyldiphenylsilyl group can be removed under acidic or basic conditions to yield the free hydroxyl group.
Common Reagents and Conditions
Substitution Reactions: Reagents such as organolithium or Grignard reagents can be used for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Deprotection Reactions: Acidic conditions using hydrochloric acid or basic conditions using tetrabutylammonium fluoride (TBAF) can be applied.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted indole derivatives, while deprotection reactions yield the free hydroxyl compound .
Applications De Recherche Scientifique
5-bromo-3-(3-((tert-butyldiphenylsilyl)oxy)-2,2-dimethylpropyl)-1H-indole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of indole-based biological pathways and interactions.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-bromo-3-(3-((tert-butyldiphenylsilyl)oxy)-2,2-dimethylpropyl)-1H-indole is not well-characterized. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, involved in various biochemical pathways. The exact pathways and targets would depend on the specific context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-bromo-3-(tert-butyldimethylsilyl)oxy-1H-indole
- 5-bromo-3-(tert-butyldiphenylsilyl)oxy-1H-indole
- 5-bromo-3-(tert-butyldiphenylsilyl)oxy-2,2-dimethylpropyl-1H-indole
Uniqueness
The uniqueness of 5-bromo-3-(3-((tert-butyldiphenylsilyl)oxy)-2,2-dimethylpropyl)-1H-indole lies in its specific structural features, such as the combination of a brominated indole core and a tert-butyldiphenylsilyl-protected hydroxyl group.
Propriétés
Formule moléculaire |
C29H34BrNOSi |
|---|---|
Poids moléculaire |
520.6 g/mol |
Nom IUPAC |
[3-(5-bromo-1H-indol-3-yl)-2,2-dimethylpropoxy]-tert-butyl-diphenylsilane |
InChI |
InChI=1S/C29H34BrNOSi/c1-28(2,3)33(24-12-8-6-9-13-24,25-14-10-7-11-15-25)32-21-29(4,5)19-22-20-31-27-17-16-23(30)18-26(22)27/h6-18,20,31H,19,21H2,1-5H3 |
Clé InChI |
DRXJNVMEVXQCSO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(C)(C)CC3=CNC4=C3C=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


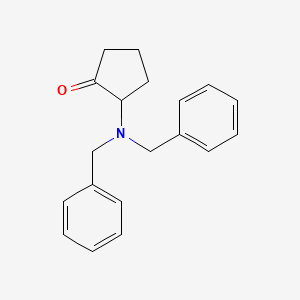
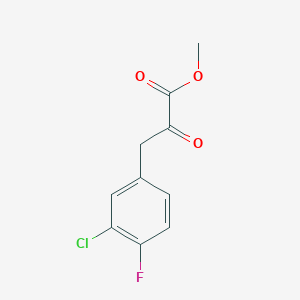
![2-Amino-5-[(1-imidazolyl)methyl]-1,3,4-thiadiazole](/img/structure/B13691970.png)
![(S)-2-[(S)-4-(Boc-amino)-4-carboxybutanamido]pentanedioic Acid](/img/structure/B13691980.png)
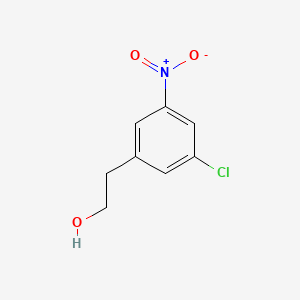
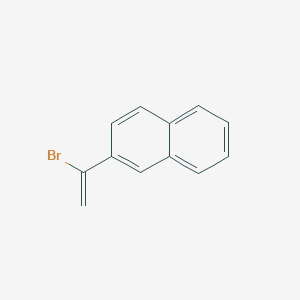
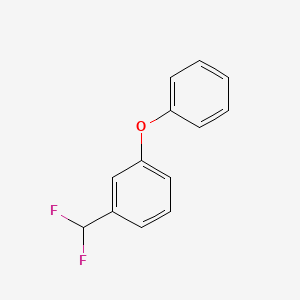
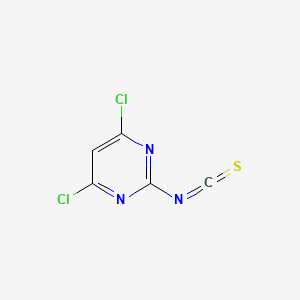
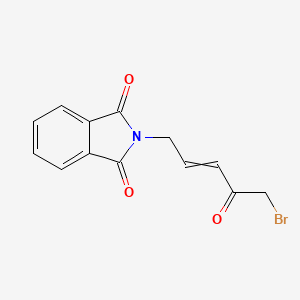
![7-Bromo-5-ethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13692005.png)
![1-Aza-4-azoniabicyclo[2.2.2]octan-4-ylsulfonyl(tert-butoxycarbonyl)azanide DABCO adduct](/img/structure/B13692011.png)
